21-Hydroxypregnenolone, 21-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an intermediate in the biosynthesis of corticosteroids, including 11-deoxycorticosterone and corticosterone . This compound plays a crucial role in various biological processes and has significant implications in medical and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxypregnenolone, 21-sulfate typically involves the hydroxylation of pregnenolone at the 21st position, followed by sulfation. The hydroxylation can be achieved using specific enzymes such as cytochrome P450 . The sulfation process involves the reaction of 21-hydroxypregnenolone with sulfuric acid or its derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, utilizing microbial or enzymatic systems to achieve the desired hydroxylation and sulfation. These methods are preferred due to their efficiency and specificity .
Analyse Chemischer Reaktionen
Types of Reactions: 21-Hydroxypregnenolone, 21-sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to 21-hydroxyprogesterone and other corticosteroids.
Reduction: Formation of pregnenolone derivatives.
Substitution: Sulfation and other modifications at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or enzymatic systems.
Reduction: Employs reducing agents like sodium borohydride.
Substitution: Involves sulfuric acid or its derivatives for sulfation.
Major Products: The major products formed from these reactions include various corticosteroids such as corticosterone and 11-deoxycorticosterone .
Wissenschaftliche Forschungsanwendungen
21-Hydroxypregnenolone, 21-sulfate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of corticosteroids.
Biology: Studied for its role in steroid biosynthesis and metabolism.
Medicine: Investigated for its potential therapeutic applications in treating conditions like rheumatoid arthritis.
Industry: Utilized in the production of steroid-based pharmaceuticals
Wirkmechanismus
The mechanism of action of 21-Hydroxypregnenolone, 21-sulfate involves its conversion to active corticosteroids through enzymatic hydroxylation and sulfation. These corticosteroids then exert their effects by binding to specific receptors and modulating various physiological processes, including inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
- 17α-Hydroxypregnenolone
- Progesterone
- 17α-Hydroxyprogesterone
Comparison: 21-Hydroxypregnenolone, 21-sulfate is unique due to its specific hydroxylation and sulfation pattern, which distinguishes it from other similar compounds. This unique structure allows it to serve as a precursor for specific corticosteroids, highlighting its importance in steroid biosynthesis .
Eigenschaften
CAS-Nummer |
88378-34-1 |
---|---|
Molekularformel |
C21H32O6S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
[2-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H32O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h3,14-18,22H,4-12H2,1-2H3,(H,24,25,26)/t14-,15-,16-,17-,18+,20-,21-/m0/s1 |
InChI-Schlüssel |
YNTXPDSHGMGJJG-WPWXJNKXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.